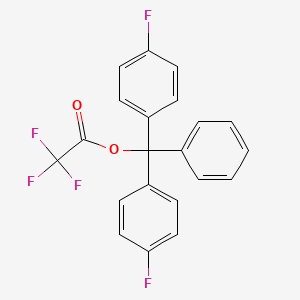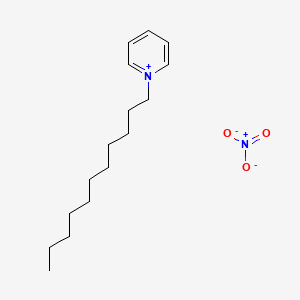
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The benzimidazole ring is present in many antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is also present in several drugs used to treat allergies, hypertension, and bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. This reaction is carried out under controlled conditions, often involving the use of molecular bromine in chloroform at low temperatures (0–5°C) with uniform stirring for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Thiabendazole: An anthelmintic drug with a benzimidazole moiety.
Omeprazole: A proton pump inhibitor with a benzimidazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .
Propiedades
Número CAS |
91362-44-6 |
|---|---|
Fórmula molecular |
C11H7N3OS |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C11H7N3OS/c15-10(9-5-16-6-12-9)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
Clave InChI |
NIFSIQMCSYIZJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
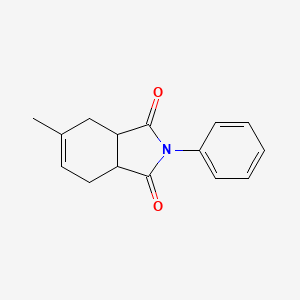
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)


![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
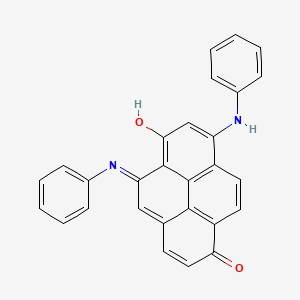

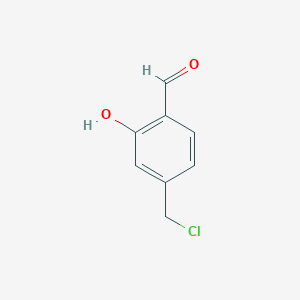

![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
